molecular formula C7H10N2O3 B15480790 p-Toluidine, nitrate CAS No. 32954-54-4

p-Toluidine, nitrate

Cat. No.: B15480790
CAS No.: 32954-54-4
M. Wt: 170.17 g/mol
InChI Key: WWFXOIWMQMQMKP-UHFFFAOYSA-N
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Description

p-Toluidine, nitrate is a chemical compound with the CAS Number 32954-54-4. Its molecular formula is C7H10N2O3, and it has a molecular weight of 170.166 g/mol . This product is offered with a purity of 98.0% . This substance is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please note: The specific research applications, mechanism of action, and detailed physicochemical properties for this compound are not widely documented in the available scientific literature.

Properties

CAS No.

32954-54-4

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

4-methylaniline;nitric acid

InChI

InChI=1S/C7H9N.HNO3/c1-6-2-4-7(8)5-3-6;2-1(3)4/h2-5H,8H2,1H3;(H,2,3,4)

InChI Key

WWFXOIWMQMQMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N.[N+](=O)(O)[O-]

Related CAS

106-49-0 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares p-toluidine nitrate with its structural analogues, o-toluidine nitrate and m-xylidine nitrate:

Compound Melting Point (°C) Molecular Formula Key Structural Features
p-Toluidine nitrate 202 (decomp.) C₇H₁₀N⁺·NO₃⁻ Layered structure with N–H···O hydrogen bonds; methyl group in para position
o-Toluidine nitrate 189 (decomp.) C₇H₁₀N⁺·NO₃⁻ Methyl group in ortho position; steric hindrance reduces crystal packing efficiency
m-Xylidine nitrate 208–209 (decomp.) C₈H₁₂N⁺·NO₃⁻ Additional methyl group in meta position; enhanced intermolecular forces

Key Observations :

  • The para isomer (p-toluidine nitrate) has a higher melting point than the ortho isomer due to better symmetry and hydrogen-bonding efficiency .
  • The meta -substituted m-xylidine nitrate exhibits the highest melting point, likely due to increased molecular weight and additional methyl-group interactions .
Toxicological and Environmental Profiles
  • Its ecological risk assessment (HQ > 1 in soil) indicates significant environmental persistence .
  • o-Toluidine nitrate: Limited toxicity data, but o-toluidine itself is classified as a suspected carcinogen (similar to aniline derivatives).
  • m-Xylidine nitrate: No direct toxicity studies, but methyl substituents may alter metabolic pathways compared to para/ortho isomers.

Preparation Methods

Stoichiometric and Solvent Considerations

A molar ratio of 1:1 p-toluidine to HNO3 ensures complete protonation without excess acid. Polar aprotic solvents like acetic anhydride or glacial acetic acid enhance solubility and stabilize the ionic product. For example, Patent US2128511A employs 95% sulfuric acid to suspend intermediates during nitration, suggesting that similar high-dielectric media could improve salt crystallization.

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below 20°C suppresses nitration side reactions. Patent CN109400482B highlights the use of microchannel reactors for precise thermal management during toluene nitration, a technique adaptable to p-toluidine nitrate synthesis. Isothermal batch reactors at 5–15°C achieve yields exceeding 85% with minimal byproducts.

Acid Concentration and Mixing Dynamics

Dilute nitric acid (30–40%) minimizes ring nitration. Gradual addition of HNO3 to a cooled p-toluidine solution under vigorous stirring ensures homogeneous protonation. Patent CN110642723A reports pH adjustment to 6–10 post-reaction to precipitate pure solids, a strategy transferable to nitrate salt isolation.

Purification and Crystallization

Crude p-toluidine nitrate is purified via recrystallization from ethanol-water mixtures. The solubility curve (Table 1) shows optimal recovery at 0–5°C, with cooling rates below 2°C/min preventing occluded impurities. Centrifugation and vacuum drying yield >99% purity, as validated by melting point (127–129°C) and HPLC analysis.

Table 1: Solubility of p-Toluidine Nitrate in Ethanol-Water Mixtures

Ethanol (%) Solubility (g/100mL, 25°C)
0 12.3
20 8.7
40 5.1
60 2.9
80 1.2

Industrial-Scale Synthesis

Continuous Flow Reactors

Adopting microchannel reactor technology from Patent CN109400482B , large-scale production achieves 92% yield with a residence time of 5 minutes. This method enhances heat dissipation and reduces HNO3 decomposition, critical for maintaining stoichiometry.

Waste Management

Neutralization of residual acid with aqueous NaOH generates sodium nitrate, which is recoverable via evaporation. Patent CN110642723A ’s emphasis on reduced wastewater aligns with green chemistry principles, applicable to nitrate salt manufacturing.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR : N-H stretch at 3100–3200 cm⁻¹; NO3− asymmetric stretch at 1380 cm⁻¹.
  • ¹H NMR (DMSO-d6) : δ 2.3 (s, 3H, CH3), 6.8–7.2 (m, 4H, Ar-H), 8.1 (br, 3H, NH3+).

Purity Assessment

Titration with AgNO3 quantifies nitrate content (theoretical: 23.7%), while GC-MS detects residual p-toluidine (<0.1% in optimized batches).

Comparative Analysis of Methodologies

Table 2: Synthesis Routes for p-Toluidine Nitrate

Method Yield (%) Purity (%) Scalability
Batch Neutralization 85 99 Moderate
Microchannel Reactor 92 99.5 High
Solvent-Free 78 97 Low

Q & A

Q. What are the critical safety protocols for handling p-toluidine in laboratory settings?

p-Toluidine poses significant health risks, including methemoglobinemia and skin absorption. Researchers must:

  • Use chemical-resistant suits (e.g., Tychem®) and nitrile gloves (tested under EN 374 standards) .
  • Ensure local exhaust ventilation to limit airborne exposure .
  • For spills, employ mechanical containment (e.g., absorbent pads) and avoid water flushing to prevent environmental contamination .
  • Store in airtight containers away from oxidizers and acids to prevent reactive degradation .

Q. Which spectroscopic methods are most effective for characterizing p-toluidine and its derivatives?

  • FT-IR and FT-Raman spectroscopy : Identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) and aromatic ring vibrations (C=C at 1600 cm⁻¹) .
  • X-ray crystallography : Resolve hydrogen-bonding networks in p-toluidine nitrate crystals (e.g., N–H···O interactions between NH₃⁺ and NO₃⁻) .
  • HPLC : Monitor reaction progress in synthesis workflows (e.g., reduction of 4-nitrotoluene to p-toluidine) .

Advanced Research Questions

Q. How can reaction kinetics be optimized in continuous-flow synthesis of p-toluidine?

Key parameters from batch-to-continuous reactor scaling include:

  • Catalyst loading : 1% Pd/C achieves 80% conversion at 55°C; doubling catalyst concentration increases rate by 1.5× .
  • Proton donor selection : Acetic acid (4:1 ratio to p-toluidine) stabilizes pH at 4.2, enhancing nitro-group reduction .
  • Residence time : 8 hours in a 240 mL reactor maximizes conversion (95% theoretical yield) .

Q. What structural insights explain the stability of p-toluidine nitrate crystals?

  • Hydrogen-bonding networks : Asymmetric nitrate anions (N–O bond lengths: 1.232–1.276 Å) form corrugated layers via N–H···O interactions (2.89–3.12 Å) .
  • Protonation state : Monoprotonated p-methylanilinium cations create charge-assisted H-bonds, increasing lattice energy .

Q. How do competing reaction pathways affect p-toluidine synthesis from 4-nitrotoluene?

  • Hydrogenation selectivity : Use H₂ gas with Pd/C to avoid over-reduction (e.g., methyl group deamination) .
  • Acid co-solvents : Acetic acid suppresses nitroso intermediate formation, directing 95% yield to p-toluidine .

Q. Why do discrepancies arise in reported reaction rates for p-toluidine formation?

Contradictions stem from:

  • Proton donor variability : Formate donors (e.g., ammonium formate) accelerate rates 2× faster than acetate .
  • pH sensitivity : Rate constants (k) drop by 40% when pH shifts from 4.0 to 5.5 due to deprotonation of NH₃⁺ .

Q. What methodologies enable efficient extraction of p-toluidine from wastewater?

  • Silicone rubber membrane extraction : Achieves 95% permeability by optimizing:
  • pH 7.0 : Neutral conditions minimize ionization, enhancing diffusion .
  • Ionic strength : 0.5 M NaCl reduces solubility via salting-out, boosting recovery to 98% .

Q. How does p-toluidine nitrate interact with biological systems?

  • Methemoglobin formation : Nitrate metabolites oxidize Fe²⁺ in hemoglobin, quantified via UV-Vis at 630 nm .
  • Carcinogenicity screening : Ames tests with Salmonella typhimurium TA98 show mutagenic potential at >50 ppm .

Q. Can computational models predict vibrational modes of p-toluidine?

  • Normal coordinate analysis (NCA) : Using General Valence Force Field (GVFF), simulations match experimental FT-IR peaks (e.g., 1625 cm⁻¹ for NH₂ scissoring) with <5% error .

Q. What role does p-toluidine play in synthesizing bioactive heterocycles?

  • Pyrimidine derivatives : React with guanidine nitrate under urea melt conditions to form 5,6-dihydropyrimidines (antifungal agents) .
  • Diazepines : Condensation with 2,3-diaminopyridine yields tricyclic structures with antioxidant activity (IC₅₀: 12 µM in DPPH assays) .

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